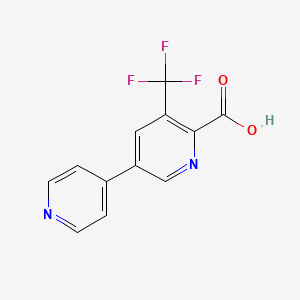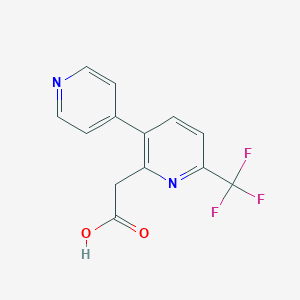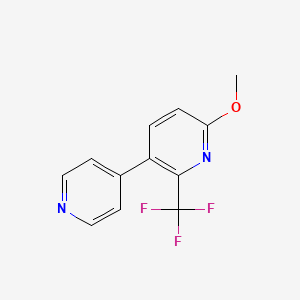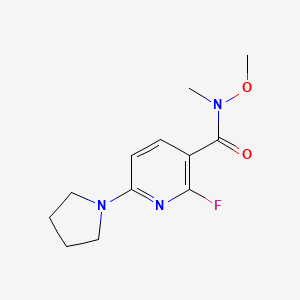![molecular formula C13H17BrN2O2 B1389827 3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide CAS No. 1138442-70-2](/img/structure/B1389827.png)
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide
Vue d'ensemble
Description
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide is an organic compound with the molecular formula C13H17BrN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromoacetyl group attached to an amino group, which is further connected to a benzamide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide typically involves the reaction of N,N-diethylbenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The general reaction scheme is as follows:
- Dissolve N,N-diethylbenzamide in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add bromoacetyl bromide to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may include recrystallization and distillation techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the bromoacetyl group can yield different reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation Reactions: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction Reactions: Reduced forms of the compound, such as alcohols or amines.
Applications De Recherche Scientifique
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to investigate the binding affinity and specificity of different biological targets.
Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent. It is used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It is also used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in the compound’s therapeutic effects. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound inhibits enzymes by covalently modifying their active sites.
Protein-Ligand Interactions: It binds to specific proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide can be compared with other similar compounds to highlight its uniqueness:
3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide: Similar structure but with different alkyl groups, leading to variations in reactivity and biological activity.
3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide: Another similar compound with different alkyl groups, affecting its chemical properties and applications.
3-[(2-Bromoacetyl)amino]-N,N-diisopropylbenzamide: A compound with bulkier alkyl groups, influencing its steric interactions and reactivity.
The uniqueness of this compound lies in its specific alkyl groups, which confer distinct chemical and biological properties, making it suitable for various applications in research and industry.
Propriétés
IUPAC Name |
3-[(2-bromoacetyl)amino]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-3-16(4-2)13(18)10-6-5-7-11(8-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTHUHRZNPCNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


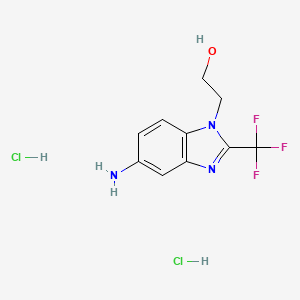
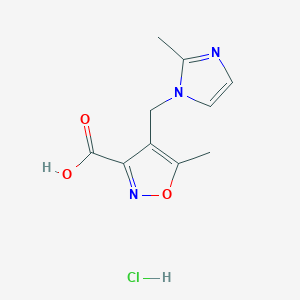

![3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389749.png)
